Adenosine A2/A1 Receptor Binding Affinity
N-(Cyclohexylmethyl)-4-methylbenzamide demonstrates quantitatively characterized binding affinity at rat adenosine A2 and A1 receptors, as recorded in BindingDB and curated by ChEMBL [1]. The compound binds adenosine A2 receptor with a Ki of 6.10 nM in rat striatal membranes using [³H]NECA displacement. At the adenosine A1 receptor, it exhibits a Ki of 30 nM in rat whole brain membranes using [³H]N⁶-cyclohexyladenosine displacement. This 4.9-fold A2/A1 selectivity ratio (calculated as Ki_A1 / Ki_A2) provides a quantifiable benchmark for adenosine receptor profiling studies. In contrast, N-cyclohexyl-4-methylbenzamide (CAS: 53205-68-8) lacks any publicly documented adenosine receptor affinity data, rendering it an unvalidated alternative for this target class [2].
Ki A1: 30 nM
A2/A1 ratio: 4.9-fold
| Evidence Dimension | Binding affinity (Ki) at adenosine receptors |
|---|---|
| Target Compound Data | A2 receptor Ki = 6.10 nM; A1 receptor Ki = 30 nM |
| Comparator Or Baseline | N-cyclohexyl-4-methylbenzamide: No adenosine receptor Ki data available in public databases |
| Quantified Difference | A2/A1 selectivity ratio = 4.9-fold (Ki_A1 / Ki_A2) |
| Conditions | Rat striatal membranes (A2) with [³H]NECA displacement; rat whole brain membranes (A1) with [³H]N⁶-cyclohexyladenosine displacement |
Why This Matters
A defined 4.9-fold A2/A1 selectivity ratio enables informed selection of this compound for adenosine receptor pharmacology studies where subtype discrimination is required.
- [1] BindingDB. BDBM50367690 (CHEMBL606507). Affinity data for adenosine A2 and A1 receptors. View Source
- [2] Search for N-cyclohexyl-4-methylbenzamide adenosine receptor affinity. No public Ki data identified. View Source
